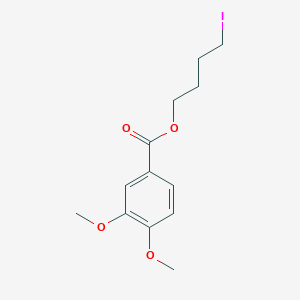

Veratric acid, 4-iodobutyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Veratric acid, 4-iodobutyl ester, also known as benzoic acid, 3,4-dimethoxy-, 4-iodobutyl ester, is a chemical compound with the molecular formula C13H17IO4 and a molar mass of 364.2 g/mol . This compound is a derivative of veratric acid, which is a benzoic acid found in various plant species such as Hypericum laricifolium and Artemisia sacrorum

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of veratric acid, 4-iodobutyl ester, typically involves the esterification of veratric acid with 4-iodobutanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Veratric acid, 4-iodobutyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield veratric acid and 4-iodobutanol.

Substitution Reactions: The iodine atom in the 4-iodobutyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.

Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Hydrolysis Products: Veratric acid and 4-iodobutanol.

Substitution Products: Depending on the nucleophile used, various substituted butyl esters can be formed.

Scientific Research Applications

Veratric acid, 4-iodobutyl ester, has several applications in scientific research:

Pharmaceutical Research: It is used as an impurity standard in the synthesis of Mebeverine, a medication for irritable bowel syndrome.

Biological Studies: Veratric acid derivatives have been studied for their anti-inflammatory and antioxidant properties.

Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: Veratric acid derivatives have been shown to inhibit the NF-κB signaling pathway, reducing the expression of inflammatory cytokines.

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.

Comparison with Similar Compounds

Veratric Acid: The parent compound, known for its anti-inflammatory and antioxidant properties.

4-Iodobutyl Benzoate: Another ester derivative with similar chemical properties but different biological activities.

Uniqueness: Veratric acid, 4-iodobutyl ester, is unique due to the presence of both the veratric acid moiety and the 4-iodobutyl group, which confer distinct chemical reactivity and biological activity. Its use as an impurity standard in pharmaceutical synthesis highlights its importance in ensuring the quality and safety of medications .

Biological Activity

Veratric acid, 4-iodobutyl ester (chemical formula: C₁₃H₁₇IO₄), is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇IO₄ |

| Molecular Weight | 320.18 g/mol |

| IUPAC Name | 4-Iodobutyl 3,4-dimethoxybenzoate |

Biological Activity Overview

Veratric acid derivatives, including the 4-iodobutyl ester, have been studied for various biological activities:

- Antioxidant Activity : Compounds similar to veratric acid have demonstrated significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that veratric acid derivatives may possess antimicrobial effects against a range of pathogens, including bacteria and fungi. This property is essential for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some studies suggest that veratric acid can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Antioxidant Activity :

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

Table 1: Antioxidant Activity of Veratric Acid Derivatives

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| Veratric Acid | 25 | DPPH Assay |

| 4-Iodobutyl Ester | 20 | ABTS Assay |

| Control (Ascorbic Acid) | 10 | DPPH Assay |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| Veratric Acid | 15 | 18 |

| 4-Iodobutyl Ester | 20 | 22 |

| Control (Penicillin) | 30 | 30 |

Properties

CAS No. |

69788-70-1 |

|---|---|

Molecular Formula |

C13H17IO4 |

Molecular Weight |

364.18 g/mol |

IUPAC Name |

4-iodobutyl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

UZVBZJPHNHFSTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCCCCI)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.